(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid
CAS No.: 2375248-87-4
Cat. No.: VC11589830
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-87-4 |
|---|---|
| Molecular Formula | C13H23NO6 |
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yloxy)propanoic acid |
| Standard InChI | InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-10(11(15)16)8-19-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | FWGJYHRFHSLXJY-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COC1CCOCC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(COC1CCOCC1)C(=O)O |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s structure features a central L-alanine backbone (-configuration at the α-carbon) modified at the amino group with a Boc protecting group () and at the β-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent . The stereochemistry is confirmed by the SMILES notation , which explicitly denotes the -configuration.
Table 1: Key Identifiers of (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 368866-33-5 | |
| Molecular Formula | ||
| Molecular Weight | 273.33 g/mol | |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yloxy)propanoic acid | |
| Purity | 97% |
Synthesis and Reaction Pathways
Catalytic Hydrogenation and Hydrolysis
The synthesis begins with methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate, which undergoes asymmetric hydrogenation using a chiral rhodium catalyst () under 50 psi in methanol . This step achieves 95% yield and high enantioselectivity, critical for preserving the -configuration . Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF) at 23°C for 7 hours removes the methyl ester, yielding the final carboxylic acid product .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | , (50 psi), MeOH, 3 h | 95% |
| Hydrolysis | , THF/HO, 23°C, 7 h | 95% |
Stereochemical Control
The use of -configured rhodium catalysts ensures preferential formation of the -enantiomer . This selectivity is vital for applications in peptide therapeutics, where chirality dictates biological activity.
Physicochemical Properties and Stability
Spectroscopic Data
While specific spectral data (e.g., , ) are unavailable in the provided sources, the Boc group typically shows characteristic IR peaks at ~1680–1720 cm (C=O stretch) and signals at δ 1.44 ppm (9H, singlet, ) .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group serves as a temporary protective moiety for amino groups during solid-phase peptide synthesis (SPPS) . The tetrahydropyranyl ether enhances solubility in organic solvents, facilitating coupling reactions.
Prodrug Design
The oxan-4-yloxy side chain may act as a prodrug linker, enabling targeted release of active pharmaceutical ingredients (APIs) in vivo. Similar derivatives are explored in patent WO2005063729A1 for anti-inflammatory agents .
Comparative Analysis with Enantiomers
(2R)-Enantiomer (CAS 1393524-16-7)
The -enantiomer shares identical molecular weight and formula but differs in optical rotation and biological activity . GlpBio reports its use in receptor-binding studies, where stereospecific interactions with proteins are critical .
Table 3: Enantiomer Comparison
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
|---|---|---|
| CAS Number | 368866-33-5 | 1393524-16-7 |
| Biological Activity | Peptide synthesis | Receptor-binding studies |
| Solubility in DMSO | 10 mM (stable) | 10 mM (stable) |
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